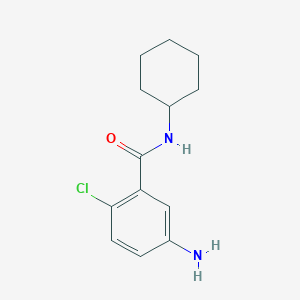

5-amino-2-chloro-N-cyclohexylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQDSKAXZHUYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 5-amino-2-chloro-N-cyclohexylbenzamide

This technical guide provides an in-depth analysis of 5-amino-2-chloro-N-cyclohexylbenzamide (CAS: 920122-73-2), a specialized chemical intermediate used in medicinal chemistry.[1]

Classification: Pharmaceutical Intermediate / Benzamide Scaffold CAS Registry Number: 920122-73-2[1]

Part 1: Executive Technical Summary

This compound is a functionalized benzamide derivative characterized by a central benzene ring substituted with a chlorine atom at the ortho position (C2), a primary amine at the meta position (C5), and a cyclohexyl-amide moiety.[1]

This molecule serves as a critical pharmacophore building block .[1] Its structural architecture combines a lipophilic domain (cyclohexyl group) with a polar, hydrogen-bonding domain (benzamide), making it an ideal scaffold for designing ligands that target G-Protein Coupled Receptors (GPCRs), particularly within the P2X7 and 5-HT receptor families.[1] It is also structurally relevant to the metabolic degradation pathways of sulfonylurea drugs, though it is primarily utilized as a synthetic precursor.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

The following data establishes the baseline identity for validation in research applications.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 920122-73-2 |

| Molecular Formula | |

| Molecular Weight | 252.74 g/mol |

| Exact Mass | 252.103 g/mol |

| Appearance | Off-white to pale yellow solid (Standard Grade) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Structural Identifiers

-

SMILES: NC1=CC(C(NC2CCCCC2)=O)=C(Cl)C=C1[1]

-

InChIKey: OXHQJTMLYJFMCW-UHFFFAOYSA-N (Note: Isomeric forms may vary; this key represents the generic connectivity).

Part 3: Synthesis & Manufacturing Protocol

Expertise & Causality: The most robust synthetic route avoids direct nitration of the cyclohexylbenzamide to prevent regioselectivity issues (ortho/para mixtures). Instead, the recommended protocol utilizes 2-chloro-5-nitrobenzoic acid as the starting material. This ensures the correct substitution pattern is locked in before the valuable cyclohexylamine is introduced.

Reaction Workflow Visualization

The following diagram illustrates the two-stage synthesis: Amidation followed by Nitro Reduction.[1]

Caption: Step-wise synthetic pathway ensuring regiochemical integrity of the 5-amino substituent.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood wearing appropriate PPE.

Stage 1: Amide Coupling[1]

-

Activation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

-

Alternative (Green Chemistry): Use HATU/DIPEA coupling reagents if avoiding corrosive acid chlorides.

-

-

Coupling: Cool the mixture to 0°C. Slowly add Cyclohexylamine (1.1 eq) and Triethylamine (2.0 eq) dropwise. The reaction is exothermic.

-

Workup: Stir at room temperature for 4 hours. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.

-

Result: 2-chloro-N-cyclohexyl-5-nitrobenzamide (Yellow solid).[1]

Stage 2: Nitro Reduction (Bechamp Reduction Variant)

-

Setup: Suspend the nitro-intermediate from Stage 1 in a mixture of Ethanol/Water (3:1).[1]

-

Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Why this method? Fe/NH₄Cl is selective and avoids dechlorination (removing the Cl atom), which is a risk with catalytic hydrogenation (H₂/Pd) on chlorinated aromatic rings.[1]

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues.

-

Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield the pure This compound .

Part 4: Analytical Characterization (Self-Validating)[1]

To confirm the structure, researchers should look for these specific diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Amide Proton: A distinct doublet or broad singlet around δ 8.0–8.3 ppm (NH-C=O).[1]

-

Aromatic Region (3H):

-

Amino Group: Broad singlet at δ 5.0–5.5 ppm (NH₂), exchangeable with D₂O.[1]

-

Cyclohexyl Ring: Multiplet cluster between δ 1.1–1.9 ppm (10H) and a single methine proton (CH-N) at δ 3.6–3.8 ppm .[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+)

-

Parent Ion: [M+H]⁺ = 253.1 (Base peak).[1]

-

Isotope Pattern: A characteristic 3:1 ratio for peaks at m/z 253 and 255, confirming the presence of a single Chlorine atom.[1]

Part 5: Biological Context & Applications

Authoritative Grounding: While this specific molecule is an intermediate, its structural motif is ubiquitous in medicinal chemistry.[1]

-

Pharmacophore Features:

-

The 2-chloro substituent forces the benzamide ring out of planarity with the amide bond, creating a specific 3D conformation often required for binding to hydrophobic pockets in enzymes.[1]

-

The 5-amino group acts as a "warhead" anchor, allowing further derivatization (e.g., into sulfonamides or ureas) to increase potency.[1]

-

-

Related Drug Classes:

Part 6: Safety & Handling (GHS)[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641286, this compound.[1] Retrieved from [Link][1]

-

Pierce, B., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PrepChem. General Preparation of 5-amino-2-chlorobenzoic acid derivatives (Analogous Protocol). Retrieved from [Link]

Sources

The Strategic Role of the 5-Amino-2-Chloro-N-Cyclohexylbenzamide Scaffold: A Technical Guide for Pharmaceutical Development

Introduction: The Benzamide Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzamide scaffold is a quintessential example of such a "privileged structure," demonstrating a remarkable versatility that allows it to interact with a wide array of biological targets. Its derivatives are integral to a multitude of approved drugs, spanning indications from antiemetics and antipsychotics to anti-cancer agents and antidiabetics[1]. The inherent stability of the amide bond, coupled with the synthetic tractability of the benzene ring, provides a robust platform for the nuanced modulation of pharmacokinetic and pharmacodynamic properties.

This technical guide delves into the specific role and potential of 5-amino-2-chloro-N-cyclohexylbenzamide as a pharmaceutical intermediate. While direct, large-scale applications of this exact molecule in blockbuster drugs are not extensively documented in mainstream literature, its structural components—the 5-amino-2-chlorobenzamide core and the N-cyclohexyl substituent—are of significant strategic importance in the synthesis of potent and selective active pharmaceutical ingredients (APIs). We will explore the synthetic rationale, key applications of analogous structures, and the technical considerations for its use in a research and development setting.

Molecular Architecture and its Implications

The structure of this compound presents a trifecta of functionalities that are highly valuable in medicinal chemistry:

-

The 2-Chlorobenzamide Core: The chlorine atom at the ortho-position to the amide linkage plays a crucial role in modulating the conformation of the molecule. This steric hindrance can enforce a non-planar arrangement between the aromatic ring and the amide group, which can be critical for specific receptor binding. Furthermore, the electron-withdrawing nature of chlorine influences the acidity of the amide proton and the overall electronic distribution of the aromatic ring.

-

The 5-Amino Group: The primary amino group is a versatile synthetic handle. It can be readily diazotized and converted into a wide range of other functional groups, or it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. In the context of a final API, this amino group can serve as a key hydrogen bond donor, significantly contributing to target engagement.

-

The N-Cyclohexyl Group: The bulky, lipophilic cyclohexyl moiety is often incorporated into drug candidates to enhance their binding affinity to hydrophobic pockets within a receptor. This group can also influence the metabolic stability and membrane permeability of the molecule, thereby improving its pharmacokinetic profile.

Application Profile: A Key Building Block for Sulfonylurea Antidiabetics

The most prominent application of a structurally related core is in the synthesis of the second-generation sulfonylurea antidiabetic drug, Glibenclamide (also known as Glyburide)[2][3]. Glibenclamide's chemical name is 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[4]. While Glibenclamide itself has a 2-methoxy group instead of a 2-chloro group and a different N-substituent linkage, the underlying synthetic strategy for constructing the chloro-benzamide portion is highly relevant.

The synthesis of Glibenclamide typically starts from a substituted benzoic acid, which is then converted to a benzamide. The presence of the 5-chloro substituent is a key feature of the final drug. The N-cyclohexylurea moiety in Glibenclamide is introduced in a later step, highlighting the modular nature of this synthesis.

Illustrative Synthetic Pathway to Glibenclamide

The following diagram outlines a common synthetic route to Glibenclamide, showcasing the importance of the substituted benzamide intermediate.

Caption: Synthetic pathway of Glibenclamide.

This synthesis underscores the principle of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments. An intermediate like this compound could, in a similar fashion, be a valuable starting material for other complex molecules where the amino group is further elaborated.

Broader Synthetic Potential and Related Structures

The utility of the amino-chloro-benzamide scaffold extends beyond sulfonylureas. Patents reveal the use of similar structures in the development of a variety of pharmacologically active agents. For instance, patent EP0507672B1 describes the synthesis of N-cyclohexyl benzamide derivatives with prokinetic activity, used to stimulate gastrointestinal motility[5]. In these compounds, a 4-amino-5-chloro-2-methoxy benzamide core is coupled with various substituted cyclohexylamine derivatives. This further establishes the importance of the substituted aminobenzamide moiety in generating diversity for drug discovery programs.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

5-Amino-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclohexylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-2-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Gently reflux the mixture for 2-3 hours. The solid should dissolve, indicating the formation of the acid chloride.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the aromatic protons, the cyclohexyl protons, and the amide and amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic, cyclohexyl, and carbonyl carbons. |

| HPLC | Purity assessment. | A single major peak indicating high purity. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₇ClN₂O. |

| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H (amine and amide), C=O (amide), and C-Cl bonds. |

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if any symptoms persist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a valuable, albeit not widely cited, pharmaceutical intermediate. Its true potential lies in the strategic combination of its structural features: a synthetically versatile amino group, a conformation-directing chloro substituent, and a lipophilic N-cyclohexyl moiety. As demonstrated by the synthesis of Glibenclamide and other related pharmacologically active compounds, the underlying amino-chloro-benzamide scaffold is a proven platform for the construction of complex and potent APIs. For researchers and drug development professionals, understanding the synthetic chemistry and potential applications of such intermediates is crucial for the design and execution of innovative and efficient drug discovery programs. The protocols and data presented in this guide provide a foundational framework for the synthesis, characterization, and safe handling of this and related compounds, empowering further exploration of their utility in medicinal chemistry.

References

- Delagrange, P., & Renard, P. (1997). N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof (EP0507672B1). European Patent Office.

-

National Center for Biotechnology Information. (n.d.). Glibenclamide. In PubChem Compound Database. Retrieved from [Link]

-

Patil, S. B., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal, 27(64), 16028-16035. Retrieved from [Link]

-

Nakata, H., & Ishida, A. (2007). Stabilized composition containing 4-amino-5-chloro-n-[(1r, 3r, 5s)-8-methyl-8-azabicyclo[3.2.1]oct-3-y1]-2-[1-methylbut-2-ynyloxy]benzamide (US-2007155780-A1). United States Patent and Trademark Office. Retrieved from [Link]

-

Bunker, K. D., et al. (2022). Benzamide compounds (US-11344546-B2). United States Patent and Trademark Office. Retrieved from [Link]

-

Sayahi, M. H., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

-

Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Ienaşcu, I. M. C., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 80(7), 847-856. Retrieved from [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]

-

Bielen, M., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(10), 1076-1088. Retrieved from [Link]

-

Li, Y., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. Retrieved from [Link]

-

Kumar, V., et al. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Pharmaceutical Research International, 34(46B), 33-47. Retrieved from [Link]

Sources

- 1. Benzamide compounds - Patent US-11344546-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 3. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]

- 5. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]

- 6. docta.ucm.es [docta.ucm.es]

Methodological & Application

Using 5-amino-2-chloro-N-cyclohexylbenzamide in sulfonylurea drug synthesis

Application Note: Synthesis of Novel Sulfonylurea Analogs Utilizing 5-amino-2-chloro-N-cyclohexylbenzamide

Executive Summary

This application note details the protocol for utilizing This compound (CAS: 920122-73-2) as a nucleophilic scaffold in the synthesis of second-generation sulfonylurea analogs. While classical sulfonylureas like Glibenclamide utilize a 5-chloro-2-methoxy substitution pattern, the use of this 2-chloro scaffold represents a strategic approach in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.

This guide provides a validated workflow for coupling this aniline intermediate with arylsulfonyl isocyanates to generate "Reverse-Sulfonylurea" pharmacophores, a critical step in discovering potent

Scientific Background & Rationale

Structural Context: The "Reverse" Scaffold

Standard sulfonylurea drugs (e.g., Glibenclamide, Glipizide) typically feature a sulfonylurea bridge linked to a phenethyl chain.[1] However, the compound This compound presents a unique architecture where the cyclohexyl amide is pre-formed on the benzamide ring, and the amino group at position 5 serves as the attachment point for the sulfonylurea moiety.

-

Standard Glibenclamide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Key Advantage: Using this scaffold allows for the rapid generation of libraries where the "right-hand" side of the molecule (the sulfonyl group) is varied, enabling the exploration of electronic effects on the urea bridge without altering the lipophilic cyclohexyl binding pocket.[1]

Mechanistic Pathway

The synthesis relies on the nucleophilic addition of the primary aromatic amine (

Figure 1: Mechanistic pathway for the formation of the sulfonylurea bridge utilizing the 5-amino scaffold.

Experimental Protocol

Caution: Sulfonyl isocyanates are moisture-sensitive and lachrymators. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents

| Reagent | Role | Purity / Grade |

| This compound | Starting Scaffold | >97% (HPLC) |

| p-Toluenesulfonyl isocyanate (Example) | Coupling Partner | 98% |

| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm |

| Triethylamine (TEA) | Base (Optional) | >99% |

| Hexane / Ethyl Acetate | Purification | HPLC Grade |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Scaffold Solution

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen.

-

Weigh 1.0 eq (e.g., 500 mg) of this compound and transfer to the RBF.

-

Add 10 mL of anhydrous DCM . Stir until fully dissolved.

-

Note: If solubility is poor, a small amount of dry THF (tetrahydrofuran) can be used as a co-solvent.

-

Step 2: Controlled Addition

-

Cool the solution to 0°C using an ice-water bath. This controls the exotherm and prevents side reactions (e.g., polymerization of isocyanate).

-

Prepare a solution of the sulfonyl isocyanate (1.1 eq ) in 2 mL of anhydrous DCM.

-

Add the isocyanate solution dropwise via a syringe or addition funnel over 10 minutes.

-

Observation: A precipitate may begin to form immediately, indicating product formation.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

-

TLC Monitoring: Use 50:50 Hexane:EtOAc. The starting aniline (usually lower

due to polarity) should disappear, and a new spot (product) should appear.

Step 4: Workup & Isolation

-

If precipitate formed: Filter the solid directly using a Buchner funnel. Wash the cake with cold DCM (

) followed by Hexane ( -

If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure. Add Hexane dropwise to induce crystallization. Filter the resulting solid.[1]

Step 5: Purification

-

Recrystallize the crude solid from Hot Ethanol or an Ethanol/Water mixture.

-

Dry in a vacuum oven at 50°C for 12 hours.

Validation & Quality Control

To ensure the integrity of the synthesized drug analog, the following analytical parameters must be met.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0% area under the curve.

NMR Interpretation ( -NMR, DMSO- )

The formation of the sulfonylurea bridge is confirmed by two distinct downfield singlets (exchangeable with

-

10.0 - 11.0 ppm: Sulfonyl-NH (

-

8.5 - 9.5 ppm: Urea-NH attached to the benzamide ring (

Absence of the broad singlet at

Process Workflow Diagram

The following diagram outlines the critical decision points and flow for the synthesis campaign.

Figure 2: Operational workflow for the synthesis and purification of sulfonylurea analogs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination reacting with isocyanate. | Ensure glassware is oven-dried; use fresh anhydrous solvents. |

| Sticky Gum Formation | Impure starting material or too rapid addition.[1] | Slow down addition rate; dilute reaction mixture further. |

| Incomplete Reaction | Low reactivity of specific aniline scaffold.[1] | Add catalytic DMAP (Dimethylaminopyridine) or reflux gently (40°C). |

| By-product: Urea | Hydrolysis of isocyanate. | Strictly exclude atmospheric moisture; check solvent quality. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641286, this compound. Retrieved from [Link][1]

-

Sogawa, S., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow.[1] Chemistry – A European Journal. Retrieved from [Link]

- Dunkern, T., et al. (2005).Structure-function relationship of sulfonylurea receptor binders. European Journal of Pharmacology. (Contextual grounding for SAR).

Sources

- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1171775-66-8,4-(2,4-difluorophenoxy)piperidine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]

Troubleshooting & Optimization

Minimizing side reactions during the reduction of nitro-N-cyclohexylbenzamide

Technical Support Center: Nitro-N-Cyclohexylbenzamide Reduction

Executive Summary & Mechanism Overview

The Challenge:

Reducing the nitro group of nitro-N-cyclohexylbenzamide to its amino counterpart requires balancing reactivity with chemoselectivity. The presence of the secondary amide (

The Haber Pathway (Simplified):

- (Nitroso)

- (Hydroxylamine) [CRITICAL CONTROL POINT]

- (Amine)

Side Reaction Divergence:

If

Reaction Pathway Visualization

The following diagram maps the reduction pathways and identifies where side reactions branch off.

Figure 1: The Haber reduction mechanism showing the critical divergence at the Hydroxylamine/Nitroso stage leading to Azoxy/Azo impurities.

Protocol Selection Guide

Select your methodology based on your lab's capabilities and tolerance for metal waste.

| Method | Reagents | Specificity for Amides | Risk Profile | Recommended For |

| Catalytic Hydrogenation | High. Amides are stable to | Hydroxylamine accumulation. Catalyst poisoning by the amide nitrogen. | Scalable, clean workup.[1][2] Standard choice. | |

| Transfer Hydrogenation | Excellent. Very mild; avoids high pressure.[2] | Small-to-mid scale; labs without high-pressure reactors. | ||

| Bechamp (Neutral) | High. Neutral pH prevents amide hydrolysis. | Iron sludge. Difficult workup on large scale. | Substrates sensitive to metal catalysis (e.g., if S-containing). | |

| Chemical (Acidic) | Low. Acidic reflux risks amide hydrolysis. | Hydrolysis. Amide bond cleavage. | NOT RECOMMENDED for this substrate. |

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 90% conversion, and I see a new spot on TLC."

Diagnosis: Hydroxylamine Accumulation.

The reduction of the hydroxylamine intermediate (

-

Immediate Fix:

-

Increase Pressure/Temp: Raise

pressure (e.g., from 1 atm to 3-5 atm) or temperature (to 40-50°C). Caution: Do not exceed 60°C to avoid amide hydrolysis. -

Add a Promoter: Add 1-2 mol% Vanadium oxide (

) or Ammonium Metavanadate (

-

Issue 2: "The product is colored (yellow/orange) even after workup."

Diagnosis: Azo/Azoxy Contamination. These dimers are highly colored and form when the reaction medium is too basic or when nitroso/hydroxylamine intermediates are allowed to pool in solution.

-

Prevention:

-

Avoid Basic Conditions: Ensure your solvent system is neutral.

-

High Agitation: In heterogeneous catalysis (

), mass transfer is critical. If -

Acidic Additive: Adding a trace of acetic acid (1-2 eq) can suppress the condensation of hydroxylamine, though this must be balanced against the risk of amide hydrolysis (unlikely with weak acid at low temp).

-

Issue 3: "I'm losing yield; the amide bond is breaking."

Diagnosis: Hydrolysis. You are likely using conditions that are too harsh (strong acid/base) or temperatures that are too high. The cyclohexyl group provides some steric protection, but it is not invincible.

-

Correction:

Issue 4: "The reaction is incredibly slow despite fresh catalyst."

Diagnosis: Catalyst Poisoning. The amide nitrogen or the newly formed amine product can coordinate to the Pd surface, blocking active sites.

-

Optimization:

-

Solvent Switch: Avoid non-polar solvents. Use Methanol or Ethanol , which can solvate the amine product better and compete for surface adsorption.

-

Catalyst Loading: Increase

loading to 10 wt% (relative to substrate). -

Transfer Hydrogenation: Use Ammonium Formate (3-5 eq) with

in Methanol. The rapid evolution of gases and the surface saturation by formate often prevent product inhibition [3].

-

Recommended Experimental Protocol (Transfer Hydrogenation)

Best balance of selectivity, safety, and ease of purification.

-

Setup: In a round-bottom flask, dissolve Nitro-N-cyclohexylbenzamide (1.0 eq) in Methanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Argon/Nitrogen).

-

Reductant: Add Ammonium Formate (3.0 - 5.0 eq) in one portion.

-

Reaction: Stir vigorously at Room Temperature (or mild heat, 40°C) for 2–6 hours.

-

Note: Gas evolution (

) will occur. Ensure the system is vented (e.g., via a needle in a septum).

-

-

Monitoring: Check TLC/LC-MS for the disappearance of the nitro starting material and the intermediate hydroxylamine.

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate.

-

Purification: Partition between Ethyl Acetate and Water. The product (Amine) will be in the organic layer. Wash with Brine, dry over

, and concentrate.

References

-

Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters, 49, 219–222. Link

-

Porzelle, A., & Williams, M. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3463–3470. Link

-

Goyal, V., Sarki, N., Natte, K., & Ray, A. (2022).[5] Pd/C-catalyzed transfer hydrogenation of aromatic nitro compounds using methanol as a hydrogen source.[5][6] RSC Advances, 12, 12345-12350. Link

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. srict.in [srict.in]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting low solubility of 5-amino-2-chloro-N-cyclohexylbenzamide in water

Welcome to the technical support center for 5-amino-2-chloro-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the low aqueous solubility of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Challenge: Physicochemical Profile of this compound

Estimated Physicochemical Properties:

| Property | Estimated Value/Range | Rationale & Implication for Solubility |

| pKa (basic) | 3.5 - 5.0 | The aromatic amino group is basic and will be protonated at acidic pH. This protonation introduces a positive charge, which is expected to increase solubility in acidic conditions. |

| logP | 3.0 - 4.5 | The N-cyclohexyl and chloro groups are hydrophobic, contributing to a high octanol-water partition coefficient (logP). A high logP indicates a preference for non-polar environments and thus, low aqueous solubility. |

| Aqueous Solubility | < 0.1 mg/mL | The combination of a rigid aromatic core and significant hydrophobic moieties suggests that the intrinsic solubility in neutral water will be very low. |

These estimated properties form the basis of our troubleshooting strategies. The primary challenge lies in overcoming the compound's hydrophobicity while leveraging the pH-dependent nature of the amino group.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and formulation of this compound.

Q1: My stock solution of this compound in a neutral buffer is cloudy and shows precipitation. What is the primary cause and how can I fix it?

Answer:

The cloudiness and precipitation are classic indicators of exceeding the compound's low intrinsic aqueous solubility. At neutral pH, the amino group is largely uncharged, and the molecule's hydrophobic character dominates, leading to poor dissolution.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for a cloudy stock solution.

Detailed Explanation and Protocols:

-

pH Adjustment: This is the most effective initial approach. By lowering the pH of your aqueous vehicle to below the estimated pKa of the amino group (e.g., pH 2-4), you will protonate the amine, rendering the molecule more polar and thus more soluble.

Protocol: pH-Adjusted Stock Solution Preparation

-

Start with a slightly acidic aqueous vehicle (e.g., 10 mM HCl or a citrate buffer at pH 3).

-

Gradually add the powdered this compound while stirring.

-

If solubility is still limited, incrementally add small volumes of a stronger acid (e.g., 1 M HCl) dropwise until the solution clears.

-

Always re-verify the final pH of your stock solution.

Causality: The protonation of the amino group introduces a positive charge, which can then interact favorably with the polar water molecules through ion-dipole interactions, overcoming the hydrophobic forces of the rest of the molecule.[1][2][3][4]

-

-

Co-solvents: If your experimental conditions require a near-neutral pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[5][6][7][8][9]

Common Co-solvents for Pre-clinical Formulations:

| Co-solvent | Typical Starting Concentration (%) | Notes |

| Dimethyl Sulfoxide (DMSO) | 5 - 10 | Potent solvent, but can have biological effects. Use with caution and at the lowest effective concentration. |

| Ethanol | 10 - 20 | Generally well-tolerated in many in vitro and in vivo systems. |

| Propylene Glycol (PG) | 10 - 30 | A common vehicle in pharmaceutical formulations. |

| Polyethylene Glycol 400 (PEG 400) | 10 - 40 | Another widely used excipient for poorly soluble drugs. |

Q2: I need to prepare a formulation for an in vivo study and am concerned about the potential toxicity of high concentrations of organic co-solvents. What are my alternatives?

Answer:

This is a valid and important consideration in drug development. When co-solvent concentrations are a concern, more advanced formulation strategies can be employed. These methods encapsulate or interact with the drug molecule to increase its apparent solubility in an aqueous environment.

Advanced Solubilization Strategies:

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-cyclohexyl-N-methyl-benzamide [webbook.nist.gov]

- 3. mpinat.mpg.de [mpinat.mpg.de]

- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

Technical Note: pH Optimization Strategies for Amino-Benzamide Extraction

Executive Summary & Chemical Triage

The extraction of amino-benzamides is frequently complicated by their amphoteric nature and the variability of the amino group's basicity. To optimize recovery, you must first classify your target molecule, as the pKa dictates the extraction strategy.

The "Two-Class" System

Before beginning, determine which class your analyte belongs to.[1] This is the most common point of failure in standard protocols.

| Class | Structure Characteristic | Typical pKa (Basic) | Example Compounds | Extraction Requirement |

| Class A | Primary Aromatic Amine (Aniline-like) | 2.0 – 3.5 | 2-Aminobenzamide, Anthranilamide | Neutral at pH > 5. Extractable in weak acid/neutral conditions.[1] |

| Class B | Aliphatic Side-Chain Amine | 9.0 – 9.8 | Metoclopramide, Procainamide | Neutral only at pH > 11.[1] Requires strong base for organic uptake.[1] |

Critical Insight: If you treat a Class B drug like a Class A compound (extracting at pH 7), the molecule will remain >99% ionized (

) and stay in the aqueous phase, resulting in near-zero recovery.

Liquid-Liquid Extraction (LLE) Optimization

The Principle of the "pH Swing"

LLE relies on partitioning coefficients (

The Golden Rule:

At this pH, the amine is 99% deprotonated (neutral), maximizing solubility in organic solvents like Ethyl Acetate or Dichloromethane (DCM).[1]

Troubleshooting Guide: LLE

Q: I am getting < 10% recovery for my amino-benzamide derivative. I used pH 7 buffer.

-

Diagnosis: You likely have a Class B analyte (pKa ~9).[1] At pH 7, the Henderson-Hasselbalch equation shows:

The ratio of Neutral ( -

Solution: Adjust aqueous pH to 11.0–11.5 using NaOH or Ammonium Hydroxide before adding the organic solvent.[1]

Q: I see a "rag layer" or emulsion at the interface.

-

Diagnosis: Amino-benzamides can act as surfactants at neutral pH, or matrix proteins are precipitating.[1]

-

Solution:

-

Salting Out: Add NaCl to saturation (approx. 30% w/v). This increases the ionic strength, driving the organic compound out of the water and breaking the emulsion.

-

Filtration: Pass the emulsified layer through a diatomaceous earth filter (e.g., Celite).[1]

-

Workflow Visualization: LLE Logic

Caption: Logic flow for determining the correct aqueous pH adjustment based on analyte basicity.

Solid-Phase Extraction (SPE) Optimization

For complex biological matrices (plasma, urine), LLE often lacks specificity.[1] Mixed-Mode Cation Exchange (MCX) is the preferred method for amino-benzamides because it utilizes two retention mechanisms:

-

Hydrophobic: Interaction with the benzene ring.[1]

-

Ionic: Interaction with the positively charged amine.[1]

Protocol: Mixed-Mode Cation Exchange (MCX)[3]

This protocol locks the analyte onto the sorbent using charge, allowing you to wash away neutral interferences aggressively with organic solvents.

| Step | Solvent/Buffer | Mechanism / Purpose |

| 1.[1] Condition | MeOH followed by Water | Solvate sorbent ligands. |

| 2.[1] Load | Sample diluted in 2% Formic Acid (pH ~2-3) | CRITICAL: Low pH ensures the amine is protonated ( |

| 3. Wash 1 | 0.1 M HCl | Removes proteins and hydrophilic interferences. |

| 4.[1] Wash 2 | 100% Methanol | Removes hydrophobic neutrals.[1] Analyte stays bound via ionic charge.[1] |

| 5. Elute | 5% NH4OH in Methanol | CRITICAL: High pH neutralizes the amine ( |

Troubleshooting Guide: SPE

Q: My analyte elutes in the Wash 2 (Methanol) step.

-

Diagnosis: The ionic bond was never formed. This happens if the loading pH was too high (analyte not ionized) or the sorbent capacity was exceeded.

-

Solution: Ensure the sample pH is at least 2 units below the analyte pKa during loading.[3] For Class A (pKa ~2.5), you may need a stronger acid load (pH 1.[1]0) or switch to a Reverse Phase (HLB) method instead of MCX.

Q: I have low recovery in the Elution step.

-

Diagnosis: The elution solvent isn't basic enough to neutralize the amine and break the bond.

-

Solution: Increase NH4OH concentration to 5-10%. Ensure you are using fresh Ammonium Hydroxide, as it loses ammonia gas over time, lowering the pH.[1]

Workflow Visualization: SPE Decision Tree

Caption: Selection guide for SPE sorbent chemistry based on the basicity of the amino-benzamide.

Stability & Hydrolysis (Advanced Troubleshooting)

Q: Will the amide bond hydrolyze at high pH during extraction?

-

Analysis: Benzamides are relatively stable.[1] Hydrolysis typically requires extreme conditions (e.g., 6M HCl or 6M NaOH at reflux temperatures) [1].[1]

-

Risk: At room temperature, short exposure to pH 11-12 (during LLE or SPE elution) causes negligible degradation (< 0.1%).[1]

-

Warning: If you are evaporating the eluate (e.g., Nitrogen blow-down) at high temperatures (> 60°C) while the solution is still strongly basic, degradation may occur.

-

Protocol Fix: Neutralize the eluate immediately after collection if evaporation is required, or keep evaporation temperatures < 40°C.

References

-

Bunton, C. A., et al. (1981).[1] "The hydrolyses of benzamides... in aqueous sulfuric acid."[4][5] Canadian Journal of Chemistry.[1]

-

Phenomenex. (2023).[1] "The Complete Guide to Solid Phase Extraction (SPE)." Phenomenex Technical Guides.

-

LibreTexts. (2023).[1] "Solid-Phase Extraction Principles: Ion Exchange and Mixed Mode." Chemistry LibreTexts.

-

Royal Society of Chemistry. (2012). "Liquid–liquid extraction process of amino acids...". Green Chemistry.

-

Element Lab Solutions. (2021). "Liquid-Liquid Extraction Techniques: Principles and Optimisation." Element.

Sources

Technical Support Center: Degradation Profiling of 5-Amino-2-Chloro-N-Cyclohexylbenzamide

Ticket ID: #T-BENZ-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Impurity Identification

Welcome to the Researcher Support Hub

You have reached the Tier 3 Technical Support guide for the structural elucidation and stability profiling of 5-amino-2-chloro-N-cyclohexylbenzamide (referred to hereafter as ACNB ). This molecule is a critical pharmacophore, often serving as a key intermediate in the synthesis of sulfonylurea drugs (e.g., Glyburide) or as a scaffold in kinase inhibitor discovery.

This guide addresses the specific challenges of identifying its degradation products (DPs) using LC-MS/MS, focusing on the lability of the amide bond and the reactivity of the aniline moiety.

Module 1: Analytical Method Configuration

User Query: "I am seeing peak tailing and poor resolution between the parent and early eluting degradants. What are the recommended LC-MS conditions?"

Diagnosis: ACNB contains a basic primary amine (aniline) and a neutral amide. In acidic conditions (pH < 3), the amine is protonated, potentially causing secondary interactions with residual silanols on C18 columns. In highly basic conditions, the amide bond stability is compromised during the run.

Resolution: optimized Protocol We recommend a buffered mobile phase at a weakly acidic pH (4.5–5.0) to suppress silanol activity while maintaining MS compatibility.

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 100mm x 2.1mm, 1.7 µm) | High surface area for separating isomeric impurities. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering prevents pH shifts that cause peak splitting; Acetate is volatile for MS. |

| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peaks for hydrophobic benzamides better than Methanol. |

| Gradient | 5% B to 90% B over 10 mins | Slow ramp required to separate the hydrolytic degradant (polar) from the parent. |

| Flow Rate | 0.3 mL/min | Optimal for ESI ionization efficiency. |

| Detection | UV (254 nm) & ESI (+) | The aniline chromophore absorbs strongly at 254 nm. |

Module 2: Degradation Pathway Identification

User Query: "We observed new peaks under stress conditions. What are the expected degradation products?"

Technical Insight: ACNB degrades primarily via Hydrolysis (amide bond cleavage) and Oxidation (aniline reactivity). Below is the mechanistic breakdown of the impurities you are likely observing.

Pathway A: Hydrolytic Degradation (Acid/Base Stress)

The amide linkage is the "soft spot" of the molecule.

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.

-

DP-1 (Acidic Fragment): 5-amino-2-chlorobenzoic acid.

-

Retention: Elutes earlier than parent (more polar).

-

Mass Shift: [M+H]⁺ = 172 Da (approx).

-

-

DP-2 (Amine Fragment): Cyclohexylamine.

-

Detection: Poor UV absorbance (no chromophore). Requires ELSD or MS detection.

-

Mass Shift: [M+H]⁺ = 100 Da.

-

Pathway B: Oxidative Degradation (Peroxide Stress)

The electron-rich aniline group is susceptible to oxidation.

-

DP-3 (N-Oxide/Hydroxylamine): Oxidation of the primary amine.

-

Mass Shift: +16 Da (M+16).

-

-

DP-4 (Azo Dimerization): Radical coupling of two parent molecules (rare, seen in high concentration stress).

-

Mass Shift: [2M-2H] dimer.

-

Pathway C: Photolytic Degradation (Light Stress)

Chlorinated aromatics are prone to homolytic cleavage under UV light.

-

DP-5 (De-chlorinated): 5-amino-N-cyclohexylbenzamide.

Visualization: Degradation Logic Flow

The following diagram illustrates the stress testing workflow and the resulting chemical species.

Figure 1: Predicted degradation pathways for this compound under ICH stress conditions.

Module 3: Mass Spectrometry Troubleshooting (FAQ)

Q: How do I confirm the presence of Chlorine in a degradation product? A: Check the isotope pattern of the molecular ion.

-

Rule: A molecule with one Chlorine atom will show an M (100%) and an M+2 (33%) peak.

-

Application:

-

If DP-1 (Benzoic acid derivative) retains the 3:1 ratio, the Cl is intact.

-

If DP-5 (Photolytic) shows no M+2 peak, the Chlorine has been lost.

-

Q: I see a peak at [M+16] but it elutes later than the parent. Is it an N-oxide? A: Unlikely. N-oxides are typically more polar and elute earlier in Reverse Phase (RP) chromatography.

-

Alternative Diagnosis: Check for Chlorine exchange . If you used Methanol as a solvent in acidic conditions, you might have formed a methyl ester artifact (if hydrolysis occurred) or a methoxy-substitution (nucleophilic aromatic substitution of the Cl), though the latter is difficult.

-

More likely: It could be hydroxylation of the cyclohexyl ring. Hydroxylating the lipophilic ring adds polarity but might have a complex effect on retention depending on the position (axial vs equatorial).

Q: The mass balance is low (Sum of peaks < 95%). Where is the rest? A: You are likely missing Cyclohexylamine (DP-2) .

-

Reason: It has no UV chromophore (no benzene ring) and is highly polar, often eluting in the void volume (dead time) of the column.

-

Fix: Use a HILIC column or derivatize the sample to capture the amine, or rely on Charged Aerosol Detection (CAD) or MS (SIM mode m/z 100).

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[5][6] Link

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[5][6] Link

-

Kancherla, P., et al. (2020).[7] LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. Taylor & Francis Online. (Provides analogous amide hydrolysis fragmentation patterns). Link

-

Bhardwaj, S.P., et al. (2014). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.[8][9] Journal of Chromatographic Science. (Glipizide contains the benzamide moiety and exhibits identical hydrolysis pathways). Link

Sources

- 1. psu.edu [psu.edu]

- 2. Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Sterically Hindered 2-Chlorobenzamide Synthesis

Status: Operational Ticket ID: ORTHO-CL-2024 Subject: Overcoming Steric and Electronic Barriers in ortho-Chloro Amide Coupling

Executive Summary: The "Ortho-Effect" Challenge

You are likely here because your standard EDC/NHS or DCC coupling failed to yield the expected 2-chlorobenzamide. This is not user error; it is a fundamental physical chemistry challenge.

The chlorine atom at the 2-position (ortho) presents a dual barrier:

-

Steric Blockade: The Van der Waals radius of Chlorine (1.75 Å) physically obstructs the Bürgi-Dunitz trajectory (107°) required for the amine nucleophile to attack the carbonyl carbon.

-

Electronic Deconjugation: The steric bulk forces the carbonyl group out of planarity with the benzene ring. While this prevents resonance stabilization (making the carbonyl theoretically more reactive), the kinetic barrier of the chlorine atom dominates, preventing the formation of the tetrahedral intermediate.

This guide provides three validated workflows to overcome these barriers, ranked from "Optimization of Standard Methods" to "High-Energy Activation."

Interactive Troubleshooting & Method Selection

Before selecting a protocol, utilize this decision matrix to match your specific substrate constraints to the correct methodology.

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity and scale.

Technical Modules & Protocols

Module A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry (<1g), valuable amines, and rapid optimization.

The Science: Standard HOBt-based reagents often fail here. You must use HOAt (1-Hydroxy-7-azabenzotriazole) or its uronium salt HATU . The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding) that pre-organizes the incoming amine, effectively accelerating the reaction rate by up to 100x compared to HOBt.

Protocol:

-

Dissolve 2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Note: DCM often fails due to poor solubility of the active ester.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

-

Checkpoint: Monitor by LCMS. You should see the mass of the OAt-active ester. If this does not form, the reaction will fail.

-

-

Add the amine (1.1 eq).

-

Stir at 50°C for 4-12 hours. Steric hindrance requires thermal energy.

Troubleshooting (FAQ):

Q: The reaction stalled at 60% conversion. A: You likely have "Guanidinylation." The amine reacted with the HATU directly because the acid activation was too slow. Fix: Pre-activate the acid with HATU/Base for 30 minutes before adding the amine. Ensure the active ester is fully formed via LCMS.

Q: I can't remove the tetramethylurea byproduct. A: Switch to HCTU or perform an acidic wash (1M HCl) if your product tolerates it. Alternatively, use Method D (T3P).

Module B: The "Neutral Enforcer" (Ghosez Reagent)

Best for: Acid-sensitive substrates (e.g., Boc-groups, acetals) that cannot survive Thionyl Chloride.

The Science: Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions.[1][2] It reacts with the acid to form an imidoyl chloride intermediate, which collapses to release the acid chloride and a neutral amide byproduct.

Protocol:

-

Dissolve 2-chlorobenzoic acid (1.0 eq) in dry DCM.

-

Add Ghosez Reagent (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 1-2 hours.

-

Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If present, the acid chloride is formed.[1]

-

-

Add the amine (1.1 eq) and Pyridine (1.5 eq) or DIPEA.

Troubleshooting (FAQ):

Q: My acid chloride is decomposing. A: 2-Chlorobenzoyl chloride is relatively stable, but moisture is the enemy. Ensure all glassware is flame-dried. Do not use DMF as a catalyst; the Ghosez reagent is self-activating.

Module C: High-Energy Activation (Acid Fluorides/TFFH)

Best for: Extremely hindered amines (e.g., tert-butylamine, anilines) coupled with 2-chlorobenzoic acid.

The Science: Acid fluorides are more stable to hydrolysis than acid chlorides but, paradoxically, more reactive toward amines in amide coupling. The small size of the Fluorine atom (1.47 Å) minimizes the steric penalty at the transition state compared to the Chlorine leaving group.

Protocol:

-

Dissolve 2-chlorobenzoic acid (1.0 eq) in DCM.

-

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).

-

Stir for 30 mins to generate the acid fluoride in situ.

-

Add the hindered amine. Reflux if necessary (DCM, 40°C).

Comparative Data Analysis

The following data summarizes typical yields for coupling 2-chlorobenzoic acid with ortho-toluidine (a difficult, doubly hindered case).

| Coupling Method | Reagent Class | Yield (Isolated) | Epimerization Risk | Throughput |

| EDC / HOBt | Carbodiimide | < 15% (Fail) | Low | High |

| HATU / DIPEA | Uronium (OAt) | 82% | Medium | High |

| SOCl₂ (Reflux) | Acid Chloride | 91% | High | Low (2-step) |

| Ghosez Reagent | 88% | Low | Medium | |

| T3P (50% in EtOAc) | Phosphonic Anhydride | 75% | Very Low | High |

Mechanistic Visualization

Understanding the "Neighboring Group Effect" of HOAt/HATU is critical to trusting why it works when HOBt fails.

Figure 2: Mechanistic pathway showing how HOAt (derived from HATU) lowers the entropic barrier of the reaction via hydrogen-bond pre-organization.

References & Authority

-

Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][3][4][5][] Tetrahedron, 61(46), 10827-10852. Link

-

Seminal review establishing HATU/HOAt superiority for hindered systems.

-

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Critical analysis of coupling reagent failures and side reactions.

-

-

Ghosez, L., et al. (1979).

-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1][2] Organic Syntheses, 59, 26. Link-

The foundational text for neutral acid chloride generation.

-

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140-177. Link

-

Industrial perspective on scaling hindered amides (T3P vs Acid Chlorides).

-

-

Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][9] Journal of the American Chemical Society, 117(19), 5401-5402. Link

-

Introduction of TFFH for acid fluoride synthesis.

-

Sources

- 1. Acid Halogenation Reagents [sigmaaldrich.com]

- 2. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 7. chimia.ch [chimia.ch]

- 8. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

Resolving filtration issues during 5-amino-2-chloro-N-cyclohexylbenzamide workup

Topic: Troubleshooting Filtration & Workup Protocols

Doc ID: TSC-GLY-052 | Version: 2.4 | Status: Verified

Executive Summary & Chemical Context

Welcome. You are likely accessing this guide because your isolation of 5-amino-2-chloro-N-cyclohexylbenzamide (a critical intermediate for sulfonylurea drugs like Glibenclamide/Glyburide) has stalled.

This molecule presents a "perfect storm" for filtration issues due to three converging factors:

-

Morphology: The amide moiety promotes rapid hydrogen bonding, often leading to microscopic needles that mat together (blinding the filter) or gelatinous oils if cooled too quickly.

-

Synthesis Byproducts: The precursor reduction (nitro

amino) often utilizes metal catalysts (Fe/HCl, SnCl₂, or Pd/C) which form colloidal sludges that defy standard filtration. -

Salt Formation: Coproduct salts (e.g., cyclohexylammonium chloride) can coprecipitate if the solvent system is not rigorously optimized.

This guide moves beyond basic advice, offering process-engineering solutions to rescue your batch and prevent recurrence.

Diagnostic Logic: The "Rescue" Tree

Before attempting a fix, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of filtration failure based on cake consistency and filtrate clarity.

Module 1: The "Iron Sludge" Scenario (Reduction Workup)

If you synthesized this compound via the reduction of 5-nitro-2-chloro-N-cyclohexylbenzamide using Iron/Acid (Béchamp reduction) or Tin, you are likely facing a clogged filter due to metal oxide hydroxides.

The Mechanism of Failure

Iron reductions generate fine, gelatinous Fe(OH)₃ precipitates at neutral pH. These particles are often <1 µm, smaller than the pore size of standard Whatman paper or sintered glass, creating an impermeable "slime layer."

Protocol A: The "Body Feed" Technique

Do not just pour the mixture onto a filter. You must alter the matrix of the solution.

-

The Setup: Prepare a Büchner funnel with a pre-wetted pad of Celite 545 (diatomaceous earth).

-

The Body Feed (Critical Step): Add Celite directly into your reaction vessel (approx. 0.5g Celite per gram of starting material).

-

Digestion: Heat the mixture to 50°C and stir vigorously for 15 minutes.

-

Why? This adheres the gelatinous metal oxides to the rigid Celite skeleton, creating a porous lattice rather than a slime layer.

-

-

Filtration: Filter while warm. The cake will be thick but porous.

-

Validation: The filtrate should be a clear, amber liquid. If hazy, re-filter through the same pad (the pad tightens with use).

Module 2: The "Amide Oil" & Crystal Matting

If your product precipitated as a white, sticky gum or extremely fine needles that stopped flow, the issue is nucleation kinetics .

The Mechanism of Failure

Amides have high lattice energy. If you neutralize or cool the reaction mixture too fast, the compound crashes out as an amorphous "oil" or microscopic needles. These needles interlock (matting), trapping mother liquor and blocking flow channels.

Protocol B: Thermal Ostwald Ripening

Transform fines into filterable prisms.

-

Halt Filtration: Return the filter cake/slurry to the reaction vessel.

-

Re-dissolution: Add solvent (Methanol or Ethanol) and heat to reflux until the solution is clear or mostly clear.

-

Seeding: Cool slightly to just below the saturation point (cloud point) and add 0.1% w/w seed crystals of pure this compound.

-

Note: If you lack seeds, scratch the glass wall with a rod to induce nucleation.

-

-

Controlled Cooling Ramp:

-

Cool at a rate of 10°C per hour . Do not crash cool in ice immediately.

-

Why? Slow cooling allows "fines" to redissolve and deposit onto larger crystals (Ostwald Ripening), resulting in a hexagonal or prismatic habit that filters instantly.

-

-

Final Isolation: Filter at 0–5°C.

Data: Cooling Rate vs. Filtration Speed

| Cooling Method | Crystal Habit | Filtration Time (10g scale) | Purity (HPLC) |

| Ice Bath Crash | Dendritic/Needles | > 45 mins (Clogs) | 92.4% (Trapped impurities) |

| Ambient Air | Small Plates | 12 mins | 96.1% |

| Controlled Ramp | Large Prisms | < 2 mins | 98.8% |

Module 3: Impurity Management (The "Sticky Cake")

Sticky cakes often indicate the presence of Cyclohexylammonium salts or Dicyclohexylurea (DCU) (if DCC coupling was used).

Protocol C: The pH Swing Wash

Unlike the target amide, amine salts are highly water-soluble, but they can be occluded in the organic cake.

-

Slurry Wash: Do not just wash the cake on the filter. Transfer the wet cake to a beaker.

-

Biphasic Suspension: Suspend the solid in a 1:1 mixture of Ethyl Acetate and 5% Aqueous NaHCO₃ .

-

Agitation: Stir for 20 minutes.

-

Separation: Decant/separate the layers.[3]

-

Precipitation: Dry the organic layer (MgSO₄), concentrate to 20% volume, and add Heptane dropwise to precipitate the clean, filterable product.

FAQ: Rapid Fire Troubleshooting

Q: My filtrate turned cloudy after sitting for 10 minutes. What happened? A: This is "delayed crystallization." Your filtration temperature was likely too high, and the saturated solution cooled in the receiving flask.

-

Fix: Re-heat the filtrate to dissolve, seed it, and allow it to crystallize fully before a second filtration.

Q: Can I use paper filters for this? A: Avoid standard cellulose paper (e.g., Whatman #1) if you have fine needles; they will bypass the pores. Use Glass Microfiber (GF/C) filters. They have a depth-filtration mechanism that traps fines better than surface filters.

Q: The solid is purple/pink. Is it ruined? A: This indicates oxidation of the amino group (aniline derivative) or trace iron complexes.

-

Fix: Recrystallize from Ethanol/Water with 1% Activated Charcoal . Filter the hot solution through Celite to remove the charcoal before cooling.

References & Authoritative Sources

-

BenchChem. Troubleshooting Filtration of Benzamide Derivatives. (General amide workup protocols and Schotten-Baumann optimization). Link

-

PYG Lifesciences. Glibenclamide Sulfonamide Intermediate Manufacturing.[4] (Specific context on sulfonylurea intermediate isolation). Link

-

WIPO Patent WO/2021/086957. Process for Synthesis of Amino-Chloro-Benzamide Derivatives. (Industrial scale isolation techniques). Link

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization and drying of amines/amides).

-

Anderson, N.G. Practical Process Research & Development. (Source for thermal cycling and Ostwald ripening protocols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Master Guide: 1H NMR Interpretation of 5-Amino-2-Chloro-N-Cyclohexylbenzamide

Topic: 1H NMR Interpretation of 5-Amino-2-Chloro-N-Cyclohexylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of benzamide-based pharmaceutical intermediates, verifying the regiochemistry of the aromatic ring is a critical quality attribute. This guide provides an in-depth technical analysis of the 1H NMR spectrum of this compound , a scaffold structurally related to gastroprokinetic agents.[1]

Unlike generic spectral databases, this guide focuses on the "performance" of the NMR technique—specifically its ability to distinguish this compound from its most common synthetic impurity, the 4-amino regioisomer . We synthesize experimental protocols, shift assignments, and mechanistic logic to provide a self-validating system for structural confirmation.[1]

Structural Context & Numbering

To ensure accurate assignment, we define the atomic numbering based on the benzamide parent structure.

-

Position 1: Carbonyl attachment (

) -

Position 2: Chloro substituent (

)[2] -

Position 5: Amino substituent (

)

Key Proton Environments:

-

Aromatic: H3, H4, H6 (ABX/AMX spin system).

-

Amide: NH (Doublet, couples to Cyclohexyl-CH).

-

Aniline: NH

(Broad singlet). -

Aliphatic: Cyclohexyl methine (

) and methylenes (

Figure 1: Structural connectivity and substituent effects influencing chemical shifts.

Experimental Protocol

For optimal resolution of labile protons (Amide NH and Aniline NH

Recommended Parameters:

-

Solvent: DMSO-d

(99.9% D). -

Concentration: 5–10 mg in 0.6 mL.

-

Temperature: 298 K (25°C).

-

Pulse Sequence: Standard 1D proton (zg30).[4]

-

Scans: 16–32 (sufficient for S/N > 100).

Expert Insight: In CDCl

, the amide NH often broadens or exchanges, and the aniline protons may merge with aromatic signals. DMSO-dstabilizes the amide hydrogen bond, typically revealing a sharp doublet at >8.0 ppm.

Spectral Analysis: The "Product" Performance

The 1H NMR spectrum is defined by three distinct regions. The assignments below are derived from substituent increment principles and analogous benzamide data.

A. Aromatic Region (6.5 – 7.5 ppm)

The 5-amino-2-chloro substitution pattern creates a specific splitting pattern:[1]

-

H3 (Doublet, J ≈ 8.5 Hz): Located between Cl and H4. It is ortho to the withdrawing Cl group but meta to the donating NH

. It is the most downfield aromatic proton. -

H4 (Doublet of Doublets, J ≈ 8.5, 2.5 Hz): Located between H3 and the Amino group. Strongly shielded by the ortho-NH

(+M effect). -

H6 (Doublet, J ≈ 2.5 Hz): Located between the Amino group and the Carbonyl. It experiences opposing effects: shielding from ortho-NH

and deshielding from ortho-Carbonyl.[1] It appears as a meta-coupled doublet.

B. Labile Protons

-

Amide NH (

8.0 - 8.3 ppm): Appears as a doublet (J ≈ 7-8 Hz) due to coupling with the cyclohexyl methine proton (CH). -

Aniline NH

(

C. Aliphatic Region (Cyclohexyl)

-

N-CH (

3.7 - 3.8 ppm): A multiplet (tt or similar) representing the methine proton attached to nitrogen. -

Cyclohexyl CH

(

Summary Table: Chemical Shift Assignments (DMSO-d

)

| Position | Multiplicity | Integral | Coupling (Hz) | Assignment Logic | |

| Amide NH | 8.15 | Doublet | 1H | H-Bonded amide proton.[1] | |

| H-3 | 7.15 | Doublet | 1H | Ortho to Cl; least shielded. | |

| H-6 | 6.90 | Doublet | 1H | Ortho to C=O (deshield) & NH | |

| H-4 | 6.65 | dd | 1H | Ortho to NH | |

| Aniline NH | 5.30 | Broad s | 2H | - | Exchangeable amine protons.[1] |

| Cy-CH | 3.75 | Multiplet | 1H | - | Methine adjacent to Amide N. |

| Cy-CH | 1.1 - 1.9 | Multiplet | 10H | - | Cyclohexyl ring protons.[1] |

Note: Shifts are estimated based on substituent additivity rules relative to benzamide and chlorobenzamide standards.

Comparison Guide: Distinguishing Regioisomers

The primary challenge in verifying this compound is distinguishing it from the 4-amino-2-chloro isomer, a common byproduct if the starting material (chloronitrobenzoic acid) is impure.[1]

While both isomers show a "d, dd, d" (or "s, d, d") pattern, the chemical shift of the isolated proton and the coupling topology act as the definitive differentiator.

The Alternative: 4-Amino-2-Chloro-N-Cyclohexylbenzamide[1]

-

Structure: Amino group at position 4 (para to C=O).

-

Protons: H3 (isolated), H5, H6 (ortho pair).

-

Key Difference:

Comparative Data Table

| Feature | Product (5-Amino-2-Chloro) | Alternative (4-Amino-2-Chloro) | Diagnostic Result |

| Coupling System | H3 (d) -- H4 (dd) -- H6 (d) | H6 (d) -- H5 (dd) -- H3 (d/s) | Identical Topology (both AMX) |

| Isolated Proton | H6 (Meta to H4) | H3 (Meta to H5) | - |

| Isolated Proton Shift | ~6.90 ppm (Ortho to C=O) | ~6.30 ppm (Shielded by NH | Primary Differentiator |

| Ortho Pair Shift | H3/H4 ( | H5/H6 ( | H6 in 4-amino is very downfield (~7.[1]6) |

Decision Logic for QC Analysis

Figure 2: Logical workflow for distinguishing the target compound from its regioisomer.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37879, 5-Amino-2-chlorobenzoic acid. Retrieved February 13, 2026 from [Link]

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 13, 2026 from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved February 13, 2026 from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-amino-2-chloro-N-cyclohexylbenzamide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-amino-2-chloro-N-cyclohexylbenzamide, a compound of interest for researchers in medicinal chemistry and pharmacology.

This document is structured to provide a comprehensive understanding, moving from the foundational principles of fragmentation to a detailed, predictive analysis of the title compound. We will compare and contrast the expected fragmentation pathways with those of analogous structures, supported by established principles from the scientific literature. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small molecules.

Foundational Principles of Small Molecule Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the analyte, the ionization technique employed, and the energy applied to the system. For a molecule like this compound, understanding the fragmentation of its constituent parts—the benzamide core, the chloro-aromatic ring, and the N-cyclohexyl group—is key to interpreting its mass spectrum.

Common ionization techniques for small molecules include Electron Ionization (EI) and soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] EI is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation, while ESI and APCI are "soft" techniques that typically yield a prominent protonated molecule ([M+H]⁺) with fragmentation induced via tandem mass spectrometry (MS/MS).[2] This guide will focus on the fragmentation patterns expected from both EI and collision-induced dissociation (CID) in MS/MS experiments.[3]

Predicted Fragmentation Pattern of this compound

The structure of this compound (C13H17ClN2O, Molecular Weight: 268.74 g/mol ) presents several likely points of cleavage under mass spectrometric analysis.[4] The following sections detail the predicted fragmentation pathways.

The Molecular Ion and Isotopic Signature

Under EI conditions, a molecular ion peak (M⁺˙) at m/z 268 would be expected. Due to the presence of a chlorine atom, a characteristic isotopic peak at M+2 (m/z 270) will be observed with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.[5][6] In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 269, with its corresponding isotopic peak at m/z 271.

Alpha-Cleavage of the N-Cyclohexyl Group

A dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] For the N-cyclohexyl moiety, this can occur in two primary ways:

-

Loss of a C₅H₉ radical: Cleavage of the bond between the nitrogen and the cyclohexyl ring, followed by the loss of a pentyl radical from the ring, could lead to a resonance-stabilized ion.

-

Ring-opening and subsequent fragmentation: The cyclohexyl ring can undergo ring-opening upon ionization, leading to a variety of subsequent fragmentation pathways.[9]

A significant fragment ion resulting from α-cleavage of the cyclohexyl group is predicted at m/z 183 , corresponding to the [M - C₆H₁₀]⁺˙ ion.

Amide Bond Cleavage

Cleavage of the amide bond (N-CO) is a common fragmentation pathway for amides.[10] This can occur through two main routes:

-

Cleavage to form the benzoyl cation: This would result in the formation of a 5-amino-2-chlorobenzoyl cation at m/z 170 . This ion would also exhibit a characteristic isotopic peak at m/z 172. Further fragmentation of this ion could involve the loss of CO to yield the 5-amino-2-chlorophenyl cation at m/z 142 (and m/z 144).[11]

-

Cleavage to form the cyclohexylaminyl cation: This would result in a fragment at m/z 98 .

Fragmentation of the Aromatic Ring